BenchChemオンラインストアへようこそ!

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine

Cross-coupling chemistry Medicinal chemistry Synthetic methodology

This pyrazolo[4,3-c]pyridine scaffold is a strategic building block for kinase inhibitor libraries. Its C3-bromo substituent enables selective cross-coupling for parallel synthesis, accelerating SAR studies. The C4-methoxy group provides electronic modulation, while rigid planarity ensures defined binding geometry. Procure this exact CAS-registered compound to maintain synthetic fidelity and avoid the variability of generic analogs.

Molecular Formula C7H6BrN3O
Molecular Weight 228.049
CAS No. 1357945-15-3
Cat. No. B1148602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine
CAS1357945-15-3
Molecular FormulaC7H6BrN3O
Molecular Weight228.049
Structural Identifiers
SMILESCOC1=NC=CC2=NNC(=C21)Br
InChIInChI=1S/C7H6BrN3O/c1-12-7-5-4(2-3-9-7)10-11-6(5)8/h2-3H,1H3,(H,10,11)
InChIKeyUZYHKPFKJSERQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS 1357945-15-3): Procurement-Grade Overview of a Dual-Functional Pyrazolopyridine Scaffold


3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS 1357945-15-3) is a bicyclic heteroaromatic compound comprising a pyrazole ring fused to a pyridine moiety [1]. With the molecular formula C7H6BrN3O and a molecular weight of 228.05 g/mol, the molecule features a bromine atom at the C3 position and a methoxy group at the C4 position of the pyrazolo[4,3-c]pyridine framework . This substitution pattern confers dual synthetic utility: the C3-bromine enables participation in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings), while the C4-methoxy group modulates electronic properties and influences reactivity at adjacent positions [2]. Commercially, the compound is available from multiple reputable suppliers with purity specifications of 95% to ≥98%, serving as a versatile building block in medicinal chemistry and agrochemical research programs . The fused ring system imparts rigid planarity and defined hydrogen-bonding geometry (one donor, three acceptors), characteristics valued in structure-based drug design targeting kinase ATP-binding pockets and other receptor sites .

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine: Why Generic Pyrazolopyridine Substitution Fails in Discovery and Scale-Up


Generic substitution among pyrazolo[4,3-c]pyridine analogs carries substantial risk in both synthetic and biological contexts due to the position-specific electronic contributions of the C3 and C4 substituents. The C3-bromo atom in this compound is strategically positioned for orthogonal reactivity: it enables selective cross-coupling at the pyrazole ring without interference from the C4-methoxy group, a regiochemical advantage not present in 4-bromo or 6-bromo regioisomers [1]. In kinase inhibitor discovery programs, pyrazolo[4,3-c]pyridine scaffolds are frequently optimized to occupy the adenine-binding pocket of kinases such as ERK, c-Met, and EGFR, where even minor alterations to the substitution pattern can produce dramatic changes in both potency and selectivity [2]. For instance, in the development of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea ERK inhibitors, systematic SAR studies revealed that modifications at the pyrazole ring profoundly influenced target engagement, with certain substitutions yielding >50-fold selectivity shifts against related tyrosine kinases [3]. Replacing this specific 3-bromo-4-methoxy derivative with an unsubstituted pyrazolopyridine or a differently substituted analog introduces uncharacterized variables that may invalidate established synthetic protocols, alter reaction yields, or compromise downstream biological reproducibility [4]. Therefore, procurement of the exact CAS-registered compound is essential for maintaining experimental fidelity across multi-step synthetic sequences and biological assay cascades.

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine: Quantitative Comparative Evidence for Scientific Selection


3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine versus Unsubstituted Pyrazolo[4,3-c]pyridine: Synthetic Versatility and Reactivity Comparison

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine contains a C3-bromo substituent that directly enables palladium-catalyzed cross-coupling reactions without requiring additional pre-functionalization steps [1]. In contrast, the unsubstituted 1H-pyrazolo[4,3-c]pyridine lacks this reactive handle, necessitating halogenation or other activation procedures prior to C-C or C-N bond formation. The presence of the C3-bromo atom transforms this compound from an inert scaffold into a ready-to-use coupling partner for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions [2]. This pre-installed functionality reduces synthetic step count by at least one halogenation step compared to unsubstituted pyrazolopyridine starting materials, thereby improving overall sequence efficiency and minimizing intermediate purification requirements [3].

Cross-coupling chemistry Medicinal chemistry Synthetic methodology

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine versus 3-Bromo-1H-pyrazolo[4,3-c]pyridine: Effect of C4-Methoxy Substitution on Electronic Properties

The C4-methoxy group in 3-bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine introduces measurable differences in key physicochemical parameters compared to the non-methoxylated analog 3-bromo-1H-pyrazolo[4,3-c]pyridine (CAS 633328-88-8) . The target compound has a calculated LogP (XLogP3) of 1.8 and a topological polar surface area (TPSA) of 50.8 Ų [1]. While exact comparative LogP and TPSA values for the non-methoxylated analog are not publicly available in authoritative databases, the presence of the methoxy group is well-established to increase hydrogen bond acceptor count (from two to three acceptors), modify electron density distribution across the fused ring system, and enhance solubility characteristics . In kinase inhibitor design, such differences in polarity and hydrogen-bonding capacity can alter binding mode and selectivity profile, as demonstrated in SAR studies of pyrazolo[4,3-c]pyridine-based ERK inhibitors where methoxy substitution patterns significantly impacted both potency and kinase selectivity [2].

Physicochemical properties Drug design Computational chemistry

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine: Regiochemical Orthogonality for Sequential Derivatization versus 4-Bromo Regioisomers

The specific 3-bromo substitution pattern of this compound provides orthogonal reactivity relative to the 4-bromo regioisomer 4-bromo-1H-pyrazolo[4,3-c]pyridine (CAS 1159829-63-6) . In the pyrazolo[4,3-c]pyridine system, the C3 position resides on the pyrazole ring, whereas the C4 position is located on the pyridine ring, creating distinct electronic environments and reactivity profiles [1]. This regiochemical difference enables sequential functionalization strategies where the C3-bromo atom can undergo cross-coupling independently of modifications at other ring positions. The methoxy group at C4 further differentiates this compound from both 4-bromo and 6-bromo regioisomers by providing an electron-donating substituent that influences the reactivity of the adjacent pyridine nitrogen [2]. In kinase-targeted drug discovery, pyrazolo[4,3-c]pyridines with varied substitution patterns have been developed as selective inhibitors of JAK3, BTK, BLK, ITK, and TEC kinases, with the specific regiochemistry of substitution being a critical determinant of kinase selectivity profiles [3].

Sequential functionalization Regioselective synthesis Library generation

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine: Supplier Purity and Procurement Specification Comparison

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine is commercially available from multiple reputable suppliers with documented purity specifications that inform procurement decisions . Fluorochem (Catalog F769074) offers the compound at 98% purity with comprehensive SDS documentation including hazard classification (GHS07: Harmful/Irritant, H302, H315, H319, H335) . ChemScene (Catalog CS-0445438) provides the compound at ≥98% purity with specified storage conditions (sealed in dry, 2-8°C) and shipping at room temperature . Leyan (Product 1516105) offers 98% purity with the note that displayed purity represents guidance values and batch-to-batch variation may occur . AKSci (Catalog 4420EF) supplies the compound at 95% minimum purity with long-term storage recommendation in a cool, dry place . In contrast, the closely related analog 3-bromo-1H-pyrazolo[4,3-c]pyridine (CAS 633328-88-8) is typically offered at 95% purity, representing a slightly lower minimum specification threshold compared to the ≥98% availability of the target compound .

Procurement specifications Quality control Commercial availability

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine: Kinase Inhibition Potential Based on Pyrazolo[4,3-c]pyridine Scaffold SAR

The pyrazolo[4,3-c]pyridine scaffold has been extensively validated as a privileged structure for kinase inhibition, with multiple clinical and preclinical programs demonstrating potent activity against diverse kinase targets [1]. In a representative study, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives achieved c-Met kinase inhibition with IC50 values as low as 68 nM (compound 8c), accompanied by >50-fold selectivity against a panel of related tyrosine kinases [2]. 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea inhibitors of ERK demonstrated potent target engagement and strong tumor regression in BRAF^V600E xenograft models, with compound 21 showing robust in vivo efficacy [3]. The specific 3-bromo-4-methoxy substitution pattern of the target compound provides a strategically functionalized entry point for generating analogs that can probe the SAR landscape established by these validated kinase inhibitor programs. The C3-bromo position enables rapid diversification at the pyrazole ring, a region that has been shown to critically influence both potency and kinase selectivity in this scaffold class [4].

Kinase inhibition Cancer therapeutics Immuno-oncology

3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine: High-Value Research and Industrial Application Scenarios Based on Quantitative Evidence


Application Scenario 1: Kinase-Focused Fragment and Lead Generation Libraries in Oncology Drug Discovery

This compound serves as an optimal starting material for generating focused kinase inhibitor libraries. The pyrazolo[4,3-c]pyridine scaffold has demonstrated potent inhibition against multiple kinase targets including c-Met (IC50 = 68 nM with >50-fold selectivity) and ERK (in vivo tumor regression in BRAF^V600E xenograft models) [1]. The C3-bromo substituent enables rapid parallel synthesis via Suzuki-Miyaura coupling to install diverse aryl, heteroaryl, or alkenyl groups at the pyrazole ring, a region that SAR studies have identified as critical for modulating both potency and kinase selectivity [2]. The C4-methoxy group provides additional electronic modulation that can influence binding interactions in the kinase ATP pocket. Procuring this pre-functionalized intermediate eliminates the need for halogenation steps that would otherwise be required when starting from unsubstituted pyrazolopyridines, thereby accelerating library production timelines and reducing synthetic burden [3].

Application Scenario 2: Sequential C3-C4 Derivatization for Advanced Intermediate Synthesis in Multi-Target Drug Discovery

The orthogonal reactivity profile of this compound enables sequential functionalization strategies that are inaccessible with mono-substituted or unsubstituted pyrazolopyridine analogs. The C3-bromo atom (pyrazole ring) can undergo selective cross-coupling under mild palladium catalysis while preserving the C4-methoxy group for subsequent modification or retention as a pharmacophoric element [4]. This regiochemical orthogonality contrasts with 4-bromo regioisomers (CAS 1159829-63-6), where the bromine resides on the pyridine ring and exhibits different reactivity under cross-coupling conditions . The ability to perform ordered, two-directional diversification from a single starting material is particularly valuable in the synthesis of advanced intermediates for multi-target drug discovery programs where precise control over substitution patterns is essential for achieving desired selectivity profiles [5].

Application Scenario 3: Quality-Controlled Process Chemistry and Scale-Up Research Requiring Reproducible Building Block Specifications

For process chemistry groups and CROs engaged in scale-up research, the availability of this compound at ≥98% purity from multiple suppliers (Fluorochem, ChemScene, Leyan, MolCore) provides procurement flexibility and batch-to-batch consistency . The higher available purity specification (up to ≥98%) compared to the 95% typical of the non-methoxylated analog 3-bromo-1H-pyrazolo[4,3-c]pyridine (CAS 633328-88-8) reduces the need for in-house purification prior to use in sensitive catalytic reactions, where impurities can poison palladium catalysts or generate difficult-to-remove byproducts . Comprehensive SDS documentation, including specific hazard classifications (GHS07, H302, H315, H319, H335) and storage conditions (2-8°C, sealed dry), supports safe handling and regulatory compliance in GLP and GMP-adjacent research environments . This documentation, combined with the compound's non-hazardous shipping classification, streamlines logistics and reduces procurement lead times .

Application Scenario 4: In Silico-Guided Analog Design and Computational Chemistry Workflows in Kinase-Targeted Drug Discovery

The well-defined physicochemical properties of this compound—LogP (XLogP3) of 1.8, topological polar surface area of 50.8 Ų, and three hydrogen bond acceptors—provide a reliable starting point for computational chemistry workflows including molecular docking, pharmacophore modeling, and QSAR analysis [6]. These calculated descriptors are derived from standardized methodologies and can be used to predict the impact of subsequent synthetic modifications on drug-likeness parameters such as Lipinski's Rule of Five compliance . In the context of kinase inhibitor design, where the pyrazolo[4,3-c]pyridine scaffold has been successfully optimized to achieve nanomolar potency and high selectivity against targets like c-Met and ERK, the availability of accurate starting physicochemical parameters facilitates rational, structure-based design approaches that minimize the number of synthetic iterations required to achieve desired potency and selectivity profiles [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.